molecular formula C26H20F3N3O3 B407502 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Cat. No.: B407502
M. Wt: 479.4g/mol
InChI Key: OHBAETVVUOZQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with methoxy, phenyl, and trifluoromethyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.

Properties

Molecular Formula

C26H20F3N3O3

Molecular Weight

479.4g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-phenyl-5-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H20F3N3O3/c1-34-19-12-11-16(13-20(19)35-2)24-21-22(15-7-4-3-5-8-15)30-31-23(21)25(33)32(24)18-10-6-9-17(14-18)26(27,28)29/h3-14,24H,1-2H3,(H,30,31)

InChI Key

OHBAETVVUOZQOG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NN=C3C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NN=C3C5=CC=CC=C5)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, phenylhydrazine, and 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the pyrrolo[3,4-c]pyrazole core.

    Final Product: The final step involves purification and characterization of the product using techniques such as column chromatography and NMR spectroscopy.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIMETHOXYPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in their substituents. Examples of similar compounds include:

These compounds highlight the diversity and potential of pyrrolo[3,4-c]pyrazole derivatives in scientific research and applications.

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